5-Propylthiophene-2-carbaldehyde

Lipophilicity Drug Design ADME

5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1) is a thiophene-2-carboxaldehyde derivative, characterized by a propyl group at the 5-position of the thiophene ring. Its molecular formula is C8H10OS, and its molecular weight is 154.23 g/mol.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 35250-76-1
Cat. No. B1598564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylthiophene-2-carbaldehyde
CAS35250-76-1
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(S1)C=O
InChIInChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3
InChIKeyLWPDFFNCKYNEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1): Chemical Identity and Baseline Properties


5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1) is a thiophene-2-carboxaldehyde derivative, characterized by a propyl group at the 5-position of the thiophene ring. Its molecular formula is C8H10OS, and its molecular weight is 154.23 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 2.6, a topological polar surface area (TPSA) of 45.3 Ų, and a rotatable bond count of 3, which are determinants of its solubility and membrane permeability [1]. Predicted physical data indicate a boiling point of 244.6±28.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . This compound serves primarily as a versatile building block for synthesizing more complex structures, including ligands for coordination chemistry and precursors for organic electronic materials [2].

5-Propylthiophene-2-carbaldehyde: Why Simple Thiophene Carboxaldehyde Analogs Are Not Interchangeable


The procurement of thiophene-2-carboxaldehyde derivatives cannot be guided by a generic class profile, as the specific alkyl substitution at the 5-position critically modulates the compound's physicochemical and resulting functional properties. As demonstrated in the synthesis of organic semiconductors, altering the alkyl chain length—the only structural difference between molecules—directly impacts solubility and solid-state packing, which in turn governs the final device performance [1]. Substituting 5-propylthiophene-2-carbaldehyde with an unsubstituted, methyl, or ethyl analog in a synthetic pathway without re-optimization would therefore risk a cascade of effects, including altered reaction kinetics, precursor solubility, intermediate precipitation, and ultimate failure to achieve the desired material properties or biological activity. The following section provides the quantitative evidence required to make an informed, scientifically defensible selection.

5-Propylthiophene-2-carbaldehyde: A Comparative Evidence Guide for Scientific Selection


Comparative Analysis of Computed Lipophilicity (XLogP3-AA) Across Alkyl-Substituted Thiophene-2-carbaldehydes

The lipophilicity of 5-propylthiophene-2-carbaldehyde, as indicated by its computed XLogP3-AA value, is quantitatively higher than that of its less substituted analogs. This is a key parameter for predicting its behavior in biological systems and its solubility in organic phases. The target compound exhibits an XLogP3-AA of 2.6 [1]. In contrast, the computed XLogP3-AA for the less lipophilic comparator, 5-methylthiophene-2-carbaldehyde, is 1.6 [2], and for the unsubstituted thiophene-2-carbaldehyde, it is 1.2 [3].

Lipophilicity Drug Design ADME

Charge Carrier Mobility in Solution-Processed Organic Thin Film Transistors (OTFTs)

In the fabrication of organic thin film transistors (OTFTs), the alkyl chain length on the thiophene precursor directly influences the final charge carrier mobility of the conjugated polymer or small molecule. A study synthesizing dialkyl-substituted BTBT derivatives using 5-alkylthiophene-2-carbaldehydes demonstrated that a molecule incorporating a propyl chain (Molecule 4) and a hexyl chain (Molecule 5) yielded mobilities of 0.020 cm²/(V·s) (Vth = -14.5 V, ION/OFF = 1.42 × 10⁵) and 0.023 cm²/(V·s) (Vth = -2.0 V, ION/OFF = 1.20 × 10⁶), respectively [1]. This difference, while modest, underscores that the specific alkyl substituent is not a benign variant but an active determinant of electronic performance. While this data is for the downstream product, the source aldehyde is a critical, non-interchangeable building block.

Organic Electronics OTFT Mobility

Rotatable Bond Count and Molecular Flexibility in Ligand Design

The number of rotatable bonds is a key descriptor of molecular flexibility, which influences entropic penalties upon binding and conformational pre-organization. 5-propylthiophene-2-carbaldehyde possesses 3 rotatable bonds [1]. In contrast, its shorter-chain analog, 5-methylthiophene-2-carbaldehyde, has only 1 rotatable bond [2], while the unsubstituted thiophene-2-carbaldehyde has 0 rotatable bonds (excluding the freely rotating aldehyde group) [3].

Molecular Flexibility Ligand Efficiency Drug Design

Validated Application: Synthesis of 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine Ligand

5-propylthiophene-2-carbaldehyde has been specifically employed as a key building block in the synthesis of a novel thiophene-substituted terpyridine derivative [1]. The reaction with 2-acetylpyridine yielded the desired ligand with a purity of >98% (determined by quantitative NMR and combustion analysis) without requiring further purification [1]. This established synthetic route demonstrates the compound's reliable performance in forming N-donor ligands for transition metal complexes, which are of interest for applications in solar cells, fluorescent probes, and electrochromic materials [1].

Coordination Chemistry Terpyridine Ligands Materials Science

Optimal Research and Industrial Applications for 5-Propylthiophene-2-carbaldehyde Based on Quantitative Evidence


Precursor for Tailored Lipophilicity in Drug Discovery

When a medicinal chemistry project requires a building block with higher lipophilicity (XLogP3 = 2.6) and increased molecular flexibility (3 rotatable bonds) than a standard 5-methylthiophene-2-carbaldehyde (XLogP3 = 1.6, 1 rotatable bond), 5-propylthiophene-2-carbaldehyde is the quantitatively justified selection. Its use can predictably modulate ADME properties, such as passive membrane permeability, in lead optimization campaigns [1].

Building Block for High-Performance Organic Semiconductors

In the development of solution-processable organic thin-film transistors (OTFTs), the precise alkyl chain length is a critical parameter. The selection of 5-propylthiophene-2-carbaldehyde as a precursor, as opposed to a methyl or hexyl analog, is supported by its ability to yield materials with specific charge carrier mobilities (e.g., 0.020 cm²/(V·s)) [2]. This quantitative benchmark allows materials scientists to select the propyl variant when this particular mobility range aligns with device requirements.

Synthesis of Functionalized Terpyridine Ligands

5-Propylthiophene-2-carbaldehyde is a validated starting material for the one-step synthesis of thiophene-substituted terpyridine ligands [3]. Its use is recommended for researchers aiming to prepare metal complexes for applications in dye-sensitized solar cells (DSSCs), luminescent probes, or electrochromic devices. The established procedure yielding product of >98% purity offers a reliable, literature-backed route that de-risks synthetic planning [3].

Model Compound for Structure-Property Relationship Studies

Due to the availability of comparative data for its analogs, 5-propylthiophene-2-carbaldehyde can be used as a model system to investigate the influence of alkyl chain length on the physicochemical properties (e.g., lipophilicity, flexibility) and subsequent performance of a molecular scaffold. This makes it a valuable tool for academic and industrial researchers establishing quantitative structure-property relationship (QSPR) models [1].

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